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Compound of Interest

Compound Name:
2-amino-N-(2-

hydroxyethyl)benzenesulfonamide

CAS No.: 959336-90-4

Cat. No.: B113371

Get Quote

Introduction & Pharmacophore Rationale
The 2-amino-N-(2-hydroxyethyl)benzenesulfonamide scaffold represents a "privileged

structure" in medicinal chemistry. Its biological activity is primarily driven by two mechanistic

pillars:

Zinc-Binding Capability: The sulfonamide moiety (

) acts as a zinc-binding group (ZBG), coordinating with the catalytic

ion in the active site of metalloenzymes, most notably Carbonic Anhydrases (CAs). The
ortho-amino group provides opportunities for secondary interactions or intramolecular
cyclization, while the hydroxyethyl tail influences solubility and isozyme selectivity
(particularly for transmembrane isoforms like hCA IX and XII).

Antimetabolite Action: Structural similarity to p-aminobenzoic acid (PABA) allows specific

derivatives to competitively inhibit dihydropteroate synthase (DHPS), disrupting bacterial
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folate synthesis.

This guide details the three critical assays required to validate this scaffold: Stopped-Flow CO2

Hydration (Enzymatic), CLSI-standard Microdilution (Antimicrobial), and Hypoxia-Dependent

Cytotoxicity (Cellular).

Module A: Carbonic Anhydrase Inhibition (Stopped-
Flow Kinetics)
Rationale: While esterase assays (4-NPA hydrolysis) are common for screening, they are non-

physiological. The Stopped-Flow CO2 Hydration Assay is the gold standard for determining the

inhibition constant (

) because it directly measures the physiological reaction:

.

Target Isoforms:

Off-Targets (Cytosolic): hCA I and hCA II (ubiquitous, inhibition causes side effects).

Therapeutic Targets (Tumor-Associated): hCA IX and hCA XII (transmembrane, hypoxia-

induced).

Experimental Workflow
The assay relies on monitoring the acidification of the reaction medium using a pH indicator

(Phenol Red) via rapid spectrophotometry.

Reagents:

Buffer: 20 mM HEPES (pH 7.5), 20 mM

(to maintain ionic strength).

Indicator: 0.2 mM Phenol Red.

Substrate:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113371?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


-saturated water (approx. 33 mM at

).

Enzyme: Recombinant hCA isozymes (concentration optimized to 5–10 nM).

Protocol:

Inhibitor Preparation: Dissolve derivatives in DMSO (keep final reaction concentration

). Prepare 6–8 serial dilutions (typically 0.1 nM to 10

M).

Pre-Incubation: Incubate the enzyme with the inhibitor for 15 minutes at room temperature to

allow formation of the E-I complex.

Stopped-Flow Injection:

Syringe A: Enzyme + Inhibitor + Indicator + Buffer.

Syringe B:

-saturated water.

Rapidly mix (dead time < 10 ms) in the stopped-flow apparatus (e.g., Applied

Photophysics SX.18MV).

Detection: Monitor absorbance decrease at 557 nm (Phenol Red

).

Data Analysis: Calculate the initial velocity (

). Fit data to the Michaelis-Menten equation to determine

, then convert to

using the Cheng-Prusoff equation:

(Note: For CO2 hydration,
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is the concentration of CO2 and

is specific to the isozyme).
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Caption: Workflow for Stopped-Flow CO2 Hydration Kinetics measuring proton release via

indicator absorbance.

Module B: Antimicrobial Susceptibility (Broth
Microdilution)
Rationale: Sulfonamides are bacteriostatic. The 2-amino-benzenesulfonamide core mimics

PABA. To assess efficacy, we must determine the Minimum Inhibitory Concentration (MIC)

using cation-adjusted Mueller-Hinton Broth (CAMHB), adhering to CLSI M7-A9 guidelines.

Test Organisms (Standard Panel):

Staphylococcus aureus (ATCC 29213) - Gram-positive reference.[1][2]

Escherichia coli (ATCC 25922) - Gram-negative reference.

Experimental Protocol
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Inoculum Prep: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard (

CFU/mL). Dilute 1:150 in CAMHB to reach a final assay concentration of

CFU/mL.

Plate Setup (96-well):

Dispense 100

L of CAMHB into all wells.

Add 100

L of the sulfonamide derivative (stock in DMSO) to Column 1.

Perform serial 2-fold dilutions from Column 1 to 10.

Column 11: Growth Control (Bacteria + Media + Solvent).

Column 12: Sterility Control (Media only).

Inoculation: Add 100

L of the diluted bacterial suspension to columns 1–11.

Incubation: 16–20 hours at

(ambient air).

Readout:

Visual: Look for turbidity (pellet formation).

Colorimetric (Optional): Add 30

L of 0.01% Resazurin. Incubate for 2 hours. Blue = No Growth (Inhibition); Pink = Growth
(Metabolic reduction).
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Module C: Hypoxia-Selective Cytotoxicity (MTT
Assay)
Rationale: Since hCA IX is overexpressed in hypoxic tumors to regulate pH, derivatives should

ideally show higher potency under hypoxic conditions. Standard cytotoxicity testing is

insufficient; a differential viability assay (Normoxia vs. Hypoxia) is required.

Cell Lines:

HT-29 or HCT116 (Colorectal cancer, high hCA IX expression).

HUVEC (Normal control).

Experimental Protocol
Seeding: Seed cells (

cells/well) in two parallel 96-well plates. Allow attachment for 24h.

Treatment: Treat both plates with serial dilutions of the derivative.

Induction:

Plate A (Normoxia): Incubate at

, 5%

, 21%

.

Plate B (Hypoxia): Incubate in a hypoxia chamber (

) OR add Cobalt Chloride (

, 100

M) to chemically mimic hypoxia (HIF-1

stabilization).
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Incubation: 48 hours.

MTT Addition: Add MTT reagent (0.5 mg/mL).[3][4] Incubate 4h. Solubilize formazan crystals

with DMSO.

Analysis: Measure OD at 570 nm. Calculate the Hypoxia Cytotoxicity Ratio (HCR):

An HCR > 1 indicates hypoxia-selective toxicity, consistent with CA IX inhibition.

Differential Screening Logic
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Caption: Parallel workflow for determining Hypoxia Cytotoxicity Ratio (HCR) to validate CA IX

targeting.

Data Reporting & Interpretation
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Summarize findings in a comparative table to evaluate the Structure-Activity Relationship

(SAR).

Compound
ID

hCA II

(nM)

hCA IX

(nM)

Selectivity
(II/IX)

MIC (S.
aureus) (

g/mL)

HCR
(Hypoxia
Selectivity)

Parent 120.5 45.0 2.6 64 1.1

Deriv. A 250.0 5.2 48.0 >128 4.5

AAZ (Ctrl) 12.1 25.0 0.48 N/A 1.0

Selectivity Index: High II/IX ratio is desired to avoid systemic side effects.

AAZ (Acetazolamide): Must be included as the positive control for CA inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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